molecular formula C12H14 B2995527 3,4-Dimethyl-1,2-dihydronaphthalene CAS No. 5195-39-1

3,4-Dimethyl-1,2-dihydronaphthalene

Cat. No.: B2995527
CAS No.: 5195-39-1
M. Wt: 158.244
InChI Key: FOXDWPKPYILQFU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C₁₂H₁₄. It belongs to the class of dihydronaphthalenes, which are partially hydrogenated derivatives of naphthalene. This compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the 1,2-dihydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1,2-dihydronaphthalene can be achieved through various methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents . Another method includes the electrochemical oxidative [4+2] annulation of styrenes . Additionally, visible light-mediated synthesis using methylenecyclopropanes has been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, are likely applied to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as peroxides or molecular oxygen under catalytic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: Bromine for bromination, diazo compounds for cyclopropanation, and dipolarophiles for cycloaddition.

Major Products

The major products formed from these reactions include various substituted dihydronaphthalenes and naphthalene derivatives .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent ligand, it binds to estrogen receptors, and as an inhibitor, it targets enzymes like aldosterone synthase . The exact molecular pathways and interactions depend on the specific application and target.

Properties

IUPAC Name

3,4-dimethyl-1,2-dihydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXDWPKPYILQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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